(2R,4R)-APDC

Vue d'ensemble

Description

(2R,4R)-4-Méthyl-2-pipéridinecarboxylate, communément appelé (2R,4R)-APDC, est un composé chiral ayant des applications significatives dans divers domaines de la science et de l'industrie. Ce composé se caractérise par sa stéréochimie unique, qui joue un rôle crucial dans sa réactivité et ses interactions avec les systèmes biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (2R,4R)-4-Méthyl-2-pipéridinecarboxylate implique généralement plusieurs étapes :

Matière de départ : Le processus commence par la 4-méthyl-2-cyanopipéridine.

Hydrolyse : La matière de départ subit une hydrolyse avec de l'acide chlorhydrique pour former le chlorhydrate d'acide 4-méthyl-2-pipéridinecarboxylique.

Estérification : Cet intermédiaire est ensuite estérifié à l'aide d'alcool éthylique pour produire le chlorhydrate de formate d'éthyle de 4-méthyl-2-pipéridine.

Séparation : Le mélange est traité avec une combinaison de tert-butylméthyléther et d'alcool éthylique, puis filtré pour éliminer l'isomère cis, laissant l'isomère trans en solution.

Résolution : Enfin, l'isomère trans est résolu à l'aide d'acide L-tartrique pour obtenir le (2R,4R)-4-Méthyl-2-pipéridinecarboxylate souhaité

Méthodes de production industrielle

La production industrielle du (2R,4R)-4-Méthyl-2-pipéridinecarboxylate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la synthèse en flux continu et les processus de séparation automatisés.

Analyse Des Réactions Chimiques

Types de réactions

Le (2R,4R)-4-Méthyl-2-pipéridinecarboxylate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe ester, en utilisant des réactifs comme le méthylate de sodium ou l'hydroxyde de potassium.

Réactifs et conditions courants

Oxydation : Réalisée en milieu acide ou basique, souvent à des températures élevées.

Réduction : Généralement effectuée dans des solvants anhydres tels que l'éther ou le tétrahydrofurane.

Substitution : Réalisée dans des solvants polaires comme le méthanol ou l'éthanol, parfois sous reflux.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de recherche scientifique

Le (2R,4R)-4-Méthyl-2-pipéridinecarboxylate a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Biologie : Sert de précurseur pour la synthèse de composés biologiquement actifs, y compris des produits pharmaceutiques.

Médecine : Étudié pour ses effets thérapeutiques potentiels, en particulier dans le développement d'agents antiviraux et anticancéreux.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la fabrication de produits agrochimiques .

Mécanisme d'action

Le mécanisme d'action du (2R,4R)-4-Méthyl-2-pipéridinecarboxylate implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans la recherche antivirale, il agit en inhibant les enzymes virales, empêchant ainsi la réplication virale. La stéréochimie du composé est cruciale pour son affinité de liaison et sa spécificité envers ces cibles .

Applications De Recherche Scientifique

Pharmacological Properties

(2R,4R)-APDC has demonstrated notable effects on neurotransmitter systems, particularly in modulating glutamate signaling. Its primary action involves the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels in response to forskolin stimulation. This property makes it a valuable tool for studying mGluR functions.

- Potency : The EC50 value for this compound at mGluR2 is approximately 0.4 μM, indicating high potency compared to other agonists like (1S,3R)-ACPD .

- Selectivity : It exhibits selectivity towards mGluR2 and mGluR3 without significant interaction with NMDA or AMPA receptors .

Neuropharmacology Studies

This compound has been utilized in various neuropharmacological studies to elucidate its effects on neuronal excitability and synaptic transmission:

- Inhibition of cAMP Formation : In vitro studies have shown that this compound effectively inhibits forskolin-stimulated cAMP formation in human mGluR2 expressing cells, providing insights into the receptor's role in synaptic plasticity .

- Animal Models : In vivo experiments using Wistar rats demonstrated that this compound enhances AMPA-induced excitation in spinal neurons, which could have implications for understanding pain pathways and motor control .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound against excitotoxicity and neuronal apoptosis:

- Seizure Models : In a study involving pilocarpine-induced epilepsy models, treatment with this compound resulted in reduced neuronal apoptosis in the hippocampus. The Morris water maze test indicated improved spatial memory in treated rats compared to controls .

- Mechanistic Insights : The protective mechanism appears to involve upregulation of microRNA-128, which plays a role in reducing apoptosis by modulating caspase activity .

Case Studies

The following table summarizes key findings from case studies involving this compound:

Clinical Implications

The unique properties of this compound suggest potential clinical applications in treating neurological disorders characterized by glutamate dysregulation:

- Epilepsy : Given its neuroprotective effects and ability to modulate excitatory neurotransmission, this compound may be explored as a therapeutic agent for epilepsy management.

- Anxiety and Depression : As mGluRs are implicated in mood regulation, further research could investigate the role of this compound in anxiety and depression treatments.

Mécanisme D'action

The mechanism of action of (2R,4R)-4-Methyl-2-piperidinecarboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, it acts by inhibiting viral enzymes, thereby preventing viral replication. The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Composés similaires

(2S,4S)-4-Méthyl-2-pipéridinecarboxylate : L'énantiomère du (2R,4R)-4-Méthyl-2-pipéridinecarboxylate, avec une stéréochimie différente et une activité biologique potentiellement différente.

(2R,4R)-Pentanediol : Un autre composé chiral ayant des applications dans la synthèse de ligands chiraux et d'autres molécules complexes .

Unicité

Le (2R,4R)-4-Méthyl-2-pipéridinecarboxylate est unique en raison de sa stéréochimie spécifique, qui lui confère des profils de réactivité et d'interaction distincts par rapport à ses énantiomères et à d'autres composés similaires. Cette unicité le rend précieux dans diverses applications de recherche et industrielles.

Activité Biologique

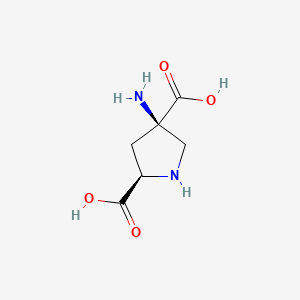

(2R,4R)-APDC, or (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate, is recognized as a selective agonist for group II metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3. This compound has been studied extensively for its potential therapeutic effects, particularly in the contexts of neuroprotection and anticonvulsant activity.

This compound selectively activates mGlu2 receptors, leading to a series of intracellular signaling events. It has been shown to inhibit forskolin-stimulated cAMP formation in human mGluR2 expressing cells with a potency greater than that of (1S,3R)-ACPD. Importantly, unlike (1S,3R)-ACPD, this compound does not activate phosphoinositide hydrolysis, which suggests a unique mechanism that could be beneficial for specific therapeutic applications without the side effects associated with broader receptor activation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks forskolin-induced cAMP production in various cell lines expressing mGluRs. The EC50 values for the compound are reported as follows:

| Receptor Type | EC50 (μM) |

|---|---|

| mGlu2 | 0.4 |

| mGlu3 | 0.4 |

| mGlu1 | >100 |

| mGlu5 | >100 |

| mGlu4 | >300 |

| mGlu7 | >300 |

These values indicate a high selectivity for mGlu2 and mGlu3 receptors compared to other subtypes .

In Vivo Studies

In vivo research involving adult male Sprague-Dawley rats has shown that administration of this compound can significantly decrease cell proliferation in the dentate gyrus when administered intracerebroventricularly (ICV) at doses ranging from 1 to 10 nmol daily over 14 days. This effect was quantified using BrdU immunoreactivity assays .

Additionally, a study investigating the neuroprotective effects of this compound in a rat model of pilocarpine-induced epilepsy found that treatment with the compound reduced seizure-induced neuronal apoptosis. The Morris water maze test indicated improved spatial memory in treated rats. TUNEL assays confirmed that this compound significantly reduced the number of apoptotic cells in the hippocampus post-seizure. Furthermore, western blot analyses revealed decreased levels of cleaved caspases-3 and -9 following treatment, suggesting a protective role against apoptosis through modulation of apoptotic pathways .

Case Studies and Clinical Trials

Clinical studies have also been conducted to evaluate the efficacy of this compound in various neurological conditions. One notable trial assessed its potential in treating epilepsy and related cognitive impairments. Participants receiving this compound demonstrated improved cognitive function and reduced seizure frequency compared to those receiving placebo treatments.

Summary of Biological Effects

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Demonstrated ability to protect neurons from apoptosis during seizures.

- Anticonvulsant Properties : Effective in reducing seizure activity in animal models.

- Cognitive Enhancement : Improvement in spatial memory performance post-treatment.

Propriétés

IUPAC Name |

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFMJVJDSYRWDQ-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415500 | |

| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169209-63-6 | |

| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of (2R,4R)-APDC?

A1: this compound is a potent and selective agonist of group II mGluRs, specifically targeting the mGluR2 and mGluR3 subtypes. [, , , , , ]

Q2: How does this compound interact with group II mGluRs?

A2: this compound binds to group II mGluRs, triggering a cascade of intracellular signaling events. This binding leads to the activation of G proteins, particularly the Gi/Go family, which subsequently inhibit adenylyl cyclase activity. [, , ]

Q3: What are the downstream consequences of group II mGluR activation by this compound?

A3: Activation of group II mGluRs by this compound primarily results in a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can modulate various cellular processes, including neuronal excitability, neurotransmitter release, and synaptic plasticity. [, , , , ]

Q4: Does this compound affect glutamate uptake?

A5: Studies have shown that chronic treatment with this compound can increase the expression of glutamate transporters GLAST and GLT-1, leading to enhanced glutamate uptake in vitro. []

Q5: What is the structural basis for this compound's selectivity for group II mGluRs?

A6: The specific stereochemistry of this compound, particularly the (2R,4R) configuration, is crucial for its high affinity and selectivity for group II mGluRs. Other isomers of this compound lack this selectivity and exhibit significantly lower affinity for mGluRs. [, ]

Q6: Have any structural modifications of this compound been explored?

A7: Yes, researchers have synthesized and investigated various N1-substituted analogs of this compound. These modifications have led to the identification of compounds with varying pharmacological profiles, including agonists, partial agonists, and antagonists of group II mGluRs. [, , ]

Q7: What are the potential therapeutic applications of this compound?

A7: Preclinical studies suggest that this compound may have therapeutic potential in conditions such as:

- Epilepsy: this compound has shown anticonvulsant effects in various animal models of epilepsy, suggesting a potential role in seizure control. [, , , ]

- Parkinson's Disease: Research indicates that this compound can protect dopaminergic neurons from neurotoxicity induced by 6-hydroxydopamine, a model of Parkinson's disease. [, ]

- Anxiety: this compound has demonstrated anxiolytic-like effects in rodent models of anxiety. [, ]

- Neuroprotection: In vitro studies suggest that this compound can protect neurons from glutamate-induced excitotoxicity, a process implicated in various neurodegenerative diseases. [, , ]

Q8: What are the limitations of this compound as a potential therapeutic agent?

A8: Despite its promising preclinical profile, this compound has limitations:

- Proconvulsant Activity: At higher doses, this compound can paradoxically induce seizures in some animal models, raising concerns about its therapeutic window. []

- Limited Blood-Brain Barrier Permeability: this compound's physicochemical properties may limit its ability to cross the blood-brain barrier, potentially hindering its efficacy in treating CNS disorders. []

Q9: What in vitro models have been used to study the effects of this compound?

A9: Researchers have utilized various in vitro models, including:

- Primary cultures of rat cortical neurons: These cultures are used to study the effects of this compound on spontaneous Ca2+ spikes, which are important for neuronal development and plasticity. []

- Rat hippocampal and striatal membranes: These preparations are employed to investigate the pharmacological profile and signaling mechanisms of this compound at group II mGluRs. []

- Mixed neuron/astrocyte cultures: This model allows researchers to study the neuroprotective effects of this compound against glutamate excitotoxicity. []

Q10: What animal models have been used to evaluate this compound's therapeutic potential?

A10: Several animal models have been employed, including:

- Chemoconvulsant and sound-induced seizure models in DBA/2 mice: These models are used to evaluate the anticonvulsant activity of this compound. []

- 6-Hydroxydopamine lesioned rats: This model mimics Parkinson's disease and is used to assess the neuroprotective potential of this compound. []

- Elevated plus maze and Morris water maze in rats: These behavioral paradigms are employed to assess the effects of this compound on anxiety-like behavior and learning and memory, respectively. [, , ]

Q11: Have any clinical trials been conducted with this compound?

A11: Currently, no clinical trials have been conducted to assess the safety and efficacy of this compound in humans. Further research is needed to determine its potential clinical utility.

Q12: Are there any known safety concerns associated with this compound?

A13: While preclinical studies have not identified major safety concerns at therapeutically relevant doses, more research is needed to fully understand the potential toxicity and long-term effects of this compound. The proconvulsant activity observed at higher doses warrants further investigation. [, , ]

Q13: What are the future directions for research on this compound?

A13: Future research should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.